molecular formula C22H18FNO3 B2653850 2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan CAS No. 338749-06-7

2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan

Cat. No.: B2653850
CAS No.: 338749-06-7
M. Wt: 363.388
InChI Key: KGHGPPSSTBSVRJ-DARPEHSRSA-N
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Description

The compound “2-{[({(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amino)oxy]carbonyl}furan” is a chemical substance with the CAS No. 338749-06-7. It has a molecular formula of C24H19F2NO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a carbonyl group, which is further linked to an amino group. This amino group is connected to a methylene bridge, which is linked to a cyclopropyl ring. The cyclopropyl ring is substituted with a 4-fluorophenyl group and a 4-methylphenyl group .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound features a central furan ring and demonstrates interesting interactions in its crystal structure. For example, in a study examining a related compound, a variety of intra and intermolecular hydrogen bond interactions were observed, including rare three-center proton-bifurcated donor N–H···(O,F) hydrogen bonds (Jasinski et al., 2009).

Chemical Synthesis and Catalytic Properties

The compound's structure allows for intriguing chemical reactions. A study on related molecules showed that methylene- or alkylidenecyclopropyl ketones could undergo selective ring-opening cycloisomerization, leading to the production of various heterocyclic products (Ma et al., 2004). Another research demonstrated the synthesis of fluorine-containing benzo[b]furans through complex reactions like microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004).

Liquid Crystal Synthesis

In the field of materials science, particularly liquid crystals, compounds with furan moieties have been synthesized and studied for their mesomorphic behavior. A study on mesogens derived from a furan ring showed that these compounds displayed liquid crystalline phases with enantiotropic and monotropic mesogenic properties (Abdulnabi et al., 2020).

Application in Organic Synthesis

The compound is also relevant in organic synthesis. For example, a study on the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters highlighted the versatility of the compound in creating functionally rich constructs (Gabriele et al., 2012).

Photoluminescent Properties

Furan compounds have been explored for their photoluminescent properties. A study on V-shape furo[2,3-b]furans synthesized by a one-pot method revealed unique solution and solid dual-state emission (DSE) materials, indicating potential in advanced material applications (Zhou et al., 2020).

Properties

IUPAC Name

[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO3/c1-14-4-6-15(7-5-14)18-13-19(18)21(16-8-10-17(23)11-9-16)24-27-22(25)20-3-2-12-26-20/h2-12,18-19H,13H2,1H3/b24-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGPPSSTBSVRJ-DARPEHSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=CO3)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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